Product packaging for 2-(4-chlorophenoxy)butanamide(Cat. No.:)

2-(4-chlorophenoxy)butanamide

Cat. No.: B5351217
M. Wt: 213.66 g/mol
InChI Key: ZZRRASFPCIORQZ-UHFFFAOYSA-N
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Description

Contextual Significance of Butanamide and Phenoxy Ether Architectures

The butanamide and phenoxy ether moieties are pivotal structural components in a multitude of scientifically significant molecules. Butanamides, as a class of amides derived from butanoic acid, are recognized for their role in medicinal chemistry. They are investigated for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The amide bond itself is a fundamental feature of peptides and proteins, making butanamide-containing compounds valuable as probes for biological systems and as potential therapeutic agents.

Similarly, the phenoxy ether group is a common structural element in both natural and synthetic compounds. This group, which consists of a phenyl ring bonded to an oxygen atom, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. In medicinal chemistry, the phenoxy ether scaffold is present in numerous drugs, contributing to their efficacy and metabolic stability. In materials science and agrochemistry, this moiety can impart desirable physical and chemical characteristics. evitachem.comontosight.ai The combination of these two architectures in 2-(4-chlorophenoxy)butanamide provides a foundation for potential applications that leverage the established significance of both butanamides and phenoxy ethers.

Historical Trajectory of Research on Related Chlorophenoxy Compounds

The history of chlorophenoxy compounds is deeply rooted in the development of modern agriculture. The discovery of chlorophenoxyacetic acids, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid), in the 1940s marked a revolution in weed control and initiated the era of synthetic hormone herbicides. researchgate.net These compounds were found to be highly effective in controlling broadleaf weeds in various crops, leading to significant increases in agricultural yields. researchgate.net

The extensive use of chlorophenoxy herbicides spurred a vast body of research into their synthesis, environmental fate, and biological effects. who.int This research has provided a deep understanding of how the chlorophenoxy structure interacts with biological systems. While much of this historical research has focused on the herbicidal activity of the acidic forms of these compounds, it lays a critical groundwork for understanding the potential biological activity of other derivatives, including amides like this compound. The presence of the 4-chloro substitution on the phenoxy ring is a common feature in this class of compounds, known to influence their biological efficacy and persistence. epa.govwikipedia.org

Articulation of Research Gaps and the Imperative for In-Depth Investigation of this compound

Despite the rich history of research into chlorophenoxy compounds and the recognized importance of the butanamide scaffold, a notable gap exists in the scientific literature concerning the specific compound this compound. A review of available data reveals that while various N-substituted derivatives of this compound have been synthesized and investigated, the parent amide remains largely unexplored. ontosight.aievitachem.com

Detailed Research Findings

While direct research on this compound is limited, analysis of related compounds provides a basis for understanding its potential properties. The synthesis of similar structures, such as phenoxyacetamides, often involves the coupling of a phenoxyacetic acid with an appropriate amine. nih.gov For instance, the synthesis of N-substituted phenoxybutanamides has been achieved by reacting the corresponding 2-(phenoxy)alkanoic acid with an amine. nih.gov A plausible synthetic route for this compound would involve the conversion of 2-(4-chlorophenoxy)butanoic acid to an activated form, such as an acid chloride or an active ester, followed by reaction with ammonia (B1221849).

The table below presents a curated list of related compounds, highlighting the exploration of the broader chemical space around the this compound core.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
2-(4-chlorophenoxy)-N-cyclopentylbutanamideC15H20ClNO2281.78 ontosight.ai
4-(4-chlorophenoxy)-N-(2,4-dimethoxyphenyl)butanamideC18H20ClNO4349.8 evitachem.com
N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamideC18H17F4NO2355.3 nih.gov
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamideC18H19ClN2O3346.8 evitachem.com
N-(diphenylmethyl)-4-(4-chlorophenoxy)butanamideC23H22ClNO2379.9 nih.gov

This table is interactive. Click on the headers to sort the data.

Compound Nomenclature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO2 B5351217 2-(4-chlorophenoxy)butanamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRRASFPCIORQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Transformations of 2 4 Chlorophenoxy Butanamide and Its Analogues

Classical Organic Synthesis Routes

Traditional synthetic approaches to 2-(4-chlorophenoxy)butanamide rely on well-established reaction pathways, including nucleophilic substitution, amidation, and the formation of the crucial phenoxy ether bond.

Nucleophilic Substitution and Amidation Reactions

A primary route for the synthesis of this compound involves the amidation of a corresponding carboxylic acid or its activated derivative. The precursor, 2-(4-chlorophenoxy)butanoic acid, can be converted to an acyl chloride, which then readily reacts with ammonia (B1221849) or an ammonium (B1175870) salt to form the primary amide.

A general and practical method for the amidation of acid chlorides utilizes ammonium chloride (NH₄Cl) as a convenient and readily available source of ammonia. This reaction is typically carried out in a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP), which also serves to trap the hydrogen chloride (HCl) byproduct, thus driving the reaction to completion without the need for an external base. A variety of aromatic and aliphatic acid chlorides can be successfully converted to their corresponding primary amides in good to excellent yields using this protocol. patsnap.comccspublishing.org.cn

The mechanism of amide formation from an acyl chloride and ammonia proceeds through a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is transferred to a base (such as excess ammonia or the solvent), resulting in the formation of the stable amide product and hydrochloric acid. cognitoedu.org

Acyl Chloride SubstrateAmine SourceSolventTemperature (°C)Yield (%)
Benzoyl chlorideNH₄ClNMP12095
Acetyl chlorideNH₄ClNMP12088
Butanoyl chlorideNH₄ClNMP12092

This table presents representative yields for the amidation of various acyl chlorides using ammonium chloride in NMP, illustrating the general applicability of this method.

Coupling Strategies for Phenoxy Ether Formation

The formation of the phenoxy ether linkage is a critical step in the synthesis of this compound. The Ullmann condensation, a copper-catalyzed reaction, is a classical method for forming carbon-oxygen bonds between aryl halides and alcohols or phenols. In the context of synthesizing the precursor 2-(4-chlorophenoxy)butanoic acid, this would involve the reaction of 4-chlorophenol (B41353) with a 2-halobutanoic acid derivative.

Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently exceeding 200 °C) and stoichiometric amounts of copper. However, modern variations have been developed that utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. Despite these advancements, the Ullmann C-O coupling can sometimes be outcompeted by C-C homocoupling of the aryl halide, especially with substrates like iodobenzene.

A plausible synthetic route would involve the coupling of 4-chlorophenol with an ethyl 2-bromobutanoate in the presence of a copper catalyst and a base.

Aryl HalidePhenol (B47542)CatalystBaseSolventTemperature (°C)
4-chloroiodobenzenePhenolCuIK₂CO₃DMF120
4-bromotoluene4-methoxyphenolCu₂OCs₂CO₃NMP150
1-chloro-4-nitrobenzenePhenolCu powderK₂CO₃Pyridine180

This table illustrates typical conditions for Ullmann-type C-O coupling reactions with various substrates, highlighting the range of catalysts, bases, and solvents that can be employed.

Ester Precursors and Hydrolytic Pathways to Butanoic Acid Intermediates

A common strategy for the synthesis of 2-(4-chlorophenoxy)butanoic acid involves the initial preparation of an ester derivative, followed by hydrolysis. A Williamson ether synthesis approach can be employed, where the sodium or potassium salt of 4-chlorophenol is reacted with an ethyl 2-halobutanoate. This nucleophilic substitution reaction typically proceeds in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

For instance, 4-nitrophenol (B140041) can be alkylated with ethyl bromoacetate (B1195939) in the presence of potassium carbonate in dry acetone to yield ethyl 2-(4-nitrophenoxy)acetate. ccspublishing.org.cn A similar strategy can be applied to 4-chlorophenol and ethyl 2-bromobutanoate. Once the ester, ethyl 2-(4-chlorophenoxy)butanoate, is formed, it can be hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. Basic hydrolysis with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, is a common and effective method.

PhenolAlkyl HalideBaseSolventReaction Time (h)
4-NitrophenolEthyl bromoacetateK₂CO₃Acetone8
PhenolEthyl chloroacetateNaHTHF12
4-ChlorophenolMethyl 2-bromopropionateK₂CO₃DMF6

This table provides examples of Williamson ether synthesis for the preparation of phenoxyalkanoate esters, demonstrating the versatility of this method with different phenols, alkyl halides, and reaction conditions.

Stereoselective Synthesis and Chiral Resolution Techniques

The butanamide moiety of this compound contains a stereocenter at the second carbon atom. The synthesis of enantiomerically pure forms of this compound is of significant interest, as different enantiomers can exhibit distinct biological activities.

Enantioselective Approaches for Butanamide Stereocenters

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. For this compound, this can be achieved by utilizing a chiral precursor, such as an enantiomerically pure 2-(4-chlorophenoxy)butanoic acid.

One approach to obtaining chiral 2-aryloxybutanoic acids is through the use of chiral starting materials. For example, enantiomerically pure (S)-2-hydroxybutyrolactone can be reacted with a phenol under Mitsunobu conditions to form a 2-(aryloxy)butyrolactone with retention of stereochemistry. The resulting lactone can then be converted to the desired 2-(aryloxy)butanoic acid. This method provides a route to enantiomerically enriched carboxylic acid precursors that can subsequently be amidated to the final chiral butanamide.

Alternatively, enzymatic resolutions can be employed. Lipases are known to selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. For example, a racemic mixture of a 2-phenoxybutanoic acid ester could be subjected to enzymatic hydrolysis, where the lipase (B570770) would preferentially hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

Chiral SubstrateReagent/CatalystStereochemical Outcome
(S)-2-HydroxybutyrolactonePhenol, DIAD, PPh₃(S)-2-Phenoxybutyrolactone
Racemic 2-phenoxypropanoic acidLipase(R)-2-Phenoxypropanoic acid and (S)-ethyl 2-phenoxypropanoate
Racemic 1-phenylethanolAcetic anhydride, Chiral catalyst(R)-1-phenylethyl acetate (B1210297) and (S)-1-phenylethanol

This table showcases examples of enantioselective transformations that can be applied to generate chiral precursors for the synthesis of enantiomerically pure this compound.

Diastereoselective Synthesis Protocols

Diastereoselective synthesis is employed when creating a new stereocenter in a molecule that already contains one or more stereocenters. While this compound itself has only one stereocenter, the principles of diastereoselective synthesis are relevant when considering the synthesis of more complex analogues or when using chiral auxiliaries.

In a diastereoselective approach, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral alcohol could be esterified with 2-(4-chlorophenoxy)butanoic acid, and the resulting diastereomeric esters could potentially be separated by chromatography. Subsequent amidation and removal of the chiral alcohol would yield the enantiomerically enriched butanamide.

Furthermore, if a chiral amine were used in the amidation of racemic 2-(4-chlorophenoxy)butanoyl chloride, a mixture of two diastereomeric amides would be formed. These diastereomers, having different physical properties, could then be separated by techniques such as crystallization or chromatography. Subsequent cleavage of the chiral amine auxiliary would provide the desired enantiomer of this compound.

Prochiral SubstrateChiral AuxiliaryReagentDiastereomeric Ratio
Cyclopentene(R)-2-amino-2-phenylethanolm-CPBA90:10
Benzaldehyde(S)-prolineNitroalkane>95:5
2-Butenoyl chlorideEvans auxiliaryLDA, Benzyl bromide>98:2

This table provides illustrative examples of diastereoselective reactions, demonstrating how chiral auxiliaries can influence the stereochemical outcome of a reaction to produce a preponderance of one diastereomer.

Green Chemistry Principles in this compound Synthesis

Catalytic Systems for Enhanced Efficiency

Traditional methods for amide synthesis often rely on stoichiometric coupling reagents, which generate significant amounts of waste and possess poor atom economy. Green chemistry encourages the use of catalytic alternatives that can promote the reaction with high efficiency and selectivity while being used in small quantities.

Several modern catalytic systems, while not yet documented specifically for this compound, offer promising avenues for its greener synthesis. These include:

Boric Acid Catalysis: A simple, inexpensive, and environmentally friendly catalyst, boric acid has been shown to effectively promote the amidation of carboxylic acids with urea (B33335) under solvent-free conditions. This method involves direct heating of a triturated mixture of the reactants, offering a rapid and efficient pathway to amides scispace.com.

Cerium Ammonium Nitrate (B79036) (CAN) Catalysis: Under microwave-assisted, solvent-free conditions, minute quantities of ceric ammonium nitrate can catalyze the direct synthesis of amides from carboxylic acids and amines. This approach significantly shortens reaction times and simplifies product isolation, aligning with the principles of energy efficiency and waste reduction nih.gov.

Transition Metal Catalysis: Ruthenium and palladium-based catalysts have been developed for the direct coupling of alcohols and amines or for the carbonylation of aryl halides to form amides organic-chemistry.orgjsynthchem.com. For instance, a cationic ruthenium hydride complex can catalyze the oxidative C-H coupling of phenols and aldehydes, which could be adapted for intermediates in the synthesis of phenoxyalkanamides nih.gov. Similarly, heterogeneous palladium catalysts, such as Fe3O4@APPA-Pd(II), have demonstrated high efficiency in aminocarbonylation reactions, offering the advantage of easy magnetic separation and recyclability jsynthchem.com.

The application of these catalytic systems to the synthesis of this compound from 2-(4-chlorophenoxy)butanoic acid and an amine source could substantially improve the process's environmental footprint.

Table 1: Comparison of Catalytic Systems for Amide Synthesis

Catalytic SystemKey FeaturesReaction ConditionsPotential Advantages for this compound Synthesis
Boric AcidSimple, inexpensive, metal-freeSolvent-free, direct heatingLow cost, low toxicity, minimal waste.
Ceric Ammonium Nitrate (CAN)Highly efficient in small quantitiesMicrowave-assisted, solvent-freeRapid reaction times, energy efficiency.
Ruthenium/Palladium ComplexesHigh activity, potential for recyclability (heterogeneous)Varies (e.g., oxidative coupling, carbonylation)High yields, catalyst reusability reduces costs and waste.

Solvent Selection and Waste Minimization Strategies

Solvent use is a major contributor to the environmental impact of chemical processes, accounting for a large portion of the waste generated. Green chemistry prioritizes the reduction or elimination of volatile organic compounds (VOCs) and the substitution of hazardous solvents with safer, more sustainable alternatives.

For the synthesis of this compound, moving away from conventional dipolar aprotic solvents like DMF and NMP is a key goal. Several classes of green solvents have been identified as viable alternatives for amide synthesis:

Biomass-Derived Solvents: Solvents derived from renewable feedstocks are increasingly favored. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and p-cymene, which have been successfully used in amide and peptide synthesis bohrium.com. Limonene, derived from citrus peels, has also been identified as a green medium for amide bond formation bohrium.com.

Ester and Ether Solvents: Cyclopentyl methyl ether (CPME) has emerged as a particularly promising green solvent. It has been used in a sustainable enzymatic strategy for amide synthesis, offering high yields and simple product isolation nih.gov.

Solvent-Free Synthesis: The most ideal green chemistry approach is to eliminate the solvent entirely. As seen with boric acid and CAN catalysis, solvent-free reactions can be highly effective, drastically reducing waste and simplifying purification procedures scispace.comnih.gov.

Waste minimization extends beyond solvent choice. Strategies include optimizing reactions to maximize atom economy, which measures the efficiency of incorporating reactant atoms into the final product. Catalytic approaches inherently improve atom economy over stoichiometric methods. Furthermore, designing processes that allow for the recycling of catalysts and solvents is a critical component of a comprehensive waste minimization strategy.

Chemo-Enzymatic Synthesis and Biocatalytic Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. Integrating enzymatic steps with chemical synthesis—a chemo-enzymatic approach—can provide elegant and efficient routes to complex molecules like this compound, particularly for producing enantiomerically pure forms.

Enzymatic Resolution of Racemic Intermediates

Since this compound possesses a chiral center at the C2 position of the butanamide chain, its synthesis from racemic precursors will yield a mixture of enantiomers. Enzymes, particularly hydrolases like lipases, are highly effective for the kinetic resolution of racemates, where one enantiomer reacts much faster than the other.

The key chiral intermediate for this compound is 2-(4-chlorophenoxy)butanoic acid or its corresponding ester. While specific studies on this substrate are not prevalent, extensive research on analogous compounds demonstrates the feasibility of this approach. Lipases are widely used for the enantioselective esterification or hydrolysis of chiral carboxylic acids and alcohols researchgate.netnih.gov.

A typical chemo-enzymatic strategy would involve:

Chemical Synthesis: Preparation of racemic 2-(4-chlorophenoxy)butanoic acid or its ester (e.g., ethyl ester).

Enzymatic Resolution: A lipase, such as immobilized Candida antarctica lipase B (CALB) or a lipase from Pseudomonas species, is used to selectively acylate or hydrolyze one enantiomer of the intermediate. For example, in a process called transesterification, the racemic ester could be reacted with an alcohol, with the lipase catalyzing the conversion of only one enantiomer, leaving the other unreacted.

Separation: The resulting mixture of the reacted and unreacted enantiomers can be separated by standard techniques like chromatography or extraction.

This method allows for the isolation of both enantiomers in high enantiomeric excess nih.govnih.gov. Dynamic kinetic resolution (DKR) is an advanced version of this process where the non-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer nih.gov.

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Chiral Acids and Alcohols

EnzymeSubstrateReaction TypeKey FindingReference
Candida antarctica Lipase B (CALB)(R,S)-2-methylbutyric acidEnantioselective esterificationPrepared (R)-pentyl 2-methylbutyrate (B1264701) with ee >90%. nih.gov
Amano Lipase PS-C IIRacemic 2-phenylethanol (B73330) derivativeKinetic resolution via acetylationAchieved (R)-alcohol with 99.6% ee and (S)-alcohol with 99.7% ee. nih.gov
Candida rugosa Lipase(R,S)-1-(isopropylamine)-3-phenoxy-2-propanolEnantioselective acetylationProduct obtained with 96.2% ee in an ionic liquid/toluene system. mdpi.com
Lipase from B. cepacia (PS IM)Racemic 3-phenylisoserine ethyl esterKinetic hydrolysisResolution achieved with high enantioselectivity (E > 200). nih.gov

Application of Hydrolases and Transferases in Amide Formation

Beyond their role in resolution, enzymes can also directly catalyze the formation of the amide bond. This biocatalytic approach avoids the need for harsh reagents and coupling agents common in traditional organic synthesis.

Hydrolases in Reverse: Lipases and proteases, which are hydrolase enzymes, can catalyze amide synthesis by operating in their reverse, synthetic direction. This is typically achieved by reducing the water activity in the reaction medium, for example, by using organic solvents or solvent-free systems core.ac.ukmanchester.ac.uk. Candida antarctica lipase B (CALB) is particularly effective in catalyzing the direct condensation of carboxylic acids and amines to form amides, often with high yields and without the need for activating agents nih.govnih.gov. This method has been successfully applied to a wide range of substrates and could be directly adapted for the reaction between 2-(4-chlorophenoxy)butanoic acid and ammonia or an alkylamine nih.gov.

Other Biocatalytic Pathways:

Nitrile Hydratases (NHase): This class of enzymes catalyzes the hydration of nitriles to primary amides under very mild aqueous conditions. A chemo-enzymatic strategy could involve the synthesis of 2-(4-chlorophenoxy)butanenitrile, followed by its conversion to this compound using an NHase enzyme. This pathway has been combined with chemocatalysis in one-pot systems to produce a diverse range of amides researchgate.netnih.gov.

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. A potential biocatalytic route to an enantiopure precursor could involve the asymmetric synthesis of an amino acid using a transaminase, which is then converted to the final amide researchgate.netnih.govmdpi.com. This is particularly valuable for producing chiral amines and amino acids with high optical purity diva-portal.org.

Amide Bond Synthetases (ABS): These ATP-dependent enzymes are nature's dedicated catalysts for amide bond formation. Enzymes like McbA have been shown to couple a range of aryl carboxylic acids and amines in aqueous media, presenting a powerful tool for the sustainable synthesis of pharmaceutical-type amides researchgate.net.

The integration of these biocatalytic methods offers a powerful, green, and highly selective platform for the synthesis of this compound and its analogues.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Chlorophenoxy Butanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework of a molecule like 2-(4-chlorophenoxy)butanamide.

Proton (¹H) NMR for Ligand-Protein Interactions and Conformational Analysis

Proton (¹H) NMR is particularly sensitive to the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would provide key information. The protons on the aromatic ring would appear as distinct signals, their splitting patterns revealing their substitution pattern. The protons of the butanamide chain, including the methine (CH) group at the 2-position, the methylene (B1212753) (CH₂) group, and the terminal methyl (CH₃) group, would each have characteristic chemical shifts and coupling constants, confirming the aliphatic chain's structure.

Beyond simple structural confirmation, ¹H NMR is a crucial tool for studying how ligands like this compound interact with proteins. rsc.orgscispace.com Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Interactions Observed via Gradient Spectroscopy (WaterLOGSY) are particularly informative. rsc.org In an STD NMR experiment, saturation of the protein's resonances is transferred to a binding ligand, allowing for the identification of the ligand protons in closest proximity to the protein, a process known as epitope mapping. illinois.edu This can reveal the specific conformation the butanamide derivative adopts when bound to a biological target. rsc.orgscispace.com Furthermore, quantitative ¹H NMR (qHNMR) can be employed to study the binding affinity of low-affinity ligands by measuring the decrease in the free ligand's signal upon addition of a protein. analis.com.my

Carbon-13 (¹³C) NMR for Backbone and Side Chain Analysis

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges and can vary based on solvent and experimental conditions.)

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)170-175
Aromatic C-O150-160
Aromatic C-Cl125-135
Aromatic C-H115-130
Aliphatic C-O65-75
Aliphatic CH40-50
Aliphatic CH₂20-30
Aliphatic CH₃10-20

Two-Dimensional (2D) NMR Correlation Spectroscopy (COSY, HSQC, HMBC) for Connectivity and Complex Structure Assignment

For more complex derivatives or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR experiments are employed. hmdb.ca

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting the signals of the CH, CH₂, and CH₃ protons of the butanamide chain, confirming their sequence.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons directly attached to carbon atoms. This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure. For instance, an HMBC spectrum could show a correlation between the proton on the 2-position of the butanamide chain and the aromatic carbon attached to the ether oxygen, confirming the connectivity between the phenoxy group and the butanamide chain.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Studies

High-resolution mass spectrometry is a highly sensitive analytical technique used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. googleapis.com For this compound, HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry for Mechanistic Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) from the initial mass spectrum, which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. googleapis.com This process provides a fragmentation pattern that acts as a "fingerprint" for the molecule, offering detailed structural information.

For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for amides.

Cleavage of the ether bond: The bond between the phenoxy group and the butanamide chain could cleave, resulting in ions corresponding to the 4-chlorophenoxy radical and the butanamide cation, or vice versa.

Loss of the amide group: The terminal amide group could be lost as a neutral molecule.

By analyzing these fragmentation pathways, the connectivity of the molecule can be confirmed.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Possible Fragment Identity
[M]+Molecular Ion
[M - NH₂]+Loss of the amide group
[C₄H₈NO]+Butanamide fragment
[C₆H₄ClO]+4-chlorophenoxy fragment

Isotopic Labeling in Mass Spectrometry Studies

Isotopic labeling, where atoms in a molecule are replaced by their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N), is a powerful technique used in conjunction with mass spectrometry. While no specific studies on isotopically labeled this compound are available, this methodology is widely used to trace the fate of molecules in complex systems and to elucidate fragmentation mechanisms in mass spectrometry. By observing the mass shifts in the parent and fragment ions, the location of the labeled atoms can be determined, providing definitive evidence for proposed fragmentation pathways.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. While specific experimental spectra for this compound are not widely available in the literature, the expected vibrational modes can be predicted based on the characteristic frequencies of its constituent functional groups.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its primary amide, ether, and substituted aromatic functionalities.

Primary amides typically show two distinct N-H stretching vibrations in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the amide group is a strong, characteristic band typically appearing between 1680 and 1630 cm⁻¹. spectroscopyonline.com The N-H bending or "scissoring" vibration is expected in the 1650-1620 cm⁻¹ range. spectroscopyonline.com The C-O-C stretching of the ether linkage will likely produce a strong band in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-Cl stretching of the chlorophenyl group is expected in the lower frequency region of the spectrum.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of a molecule during vibrations. nih.gov Aromatic ring vibrations, particularly the "ring breathing" mode, often produce strong signals in the Raman spectrum. renishaw.com For instance, the Raman spectrum of polystyrene shows a distinct ring breathing mode at 1000 cm⁻¹. renishaw.com The C=O stretch of the amide is also Raman active. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

A hypothetical table of expected vibrational frequencies for this compound, based on known functional group absorptions, is provided below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Technique
Amide (N-H)Symmetric & Asymmetric Stretch3370 - 3170IR, Raman
Amide (C=O)Stretch1680 - 1630IR, Raman
Amide (N-H)Bend (Scissor)1650 - 1620IR
Ether (Ar-O-C)Asymmetric Stretch1270 - 1230IR
Ether (Ar-O-C)Symmetric Stretch1050 - 1010IR
Aromatic (C-H)Stretch> 3000IR, Raman
Aromatic (C=C)Ring Stretch1600 - 1450IR, Raman
Alkyl (C-H)Stretch2960 - 2850IR, Raman
Chloroaromatic (C-Cl)Stretch800 - 600IR, Raman

This table is predictive and based on typical group frequencies.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. However, analysis of a structurally related derivative, 4-(4-chlorophenoxy)-N-[(3S)-2-oxotetrahydrofuran-3-yl]butanamide, provides valuable insights into the potential solid-state conformation. rcsb.org The crystal structure of this derivative (PDB ID: 3QP5) was determined by X-ray diffraction at a resolution of 3.25 Å. rcsb.org

In the absence of a direct crystal structure for this compound, computational modeling based on density functional theory (DFT) could be employed to predict its most stable conformation. Such studies on related molecules have shown good correlation between calculated geometries and experimental X-ray diffraction data. researchgate.net

A hypothetical table of crystallographic parameters, which would be determined from a single-crystal X-ray diffraction experiment, is presented below.

ParameterValue
Crystal System-
Space Group-
a (Å)-
b (Å)-
c (Å)-
α (°)-
β (°)-
γ (°)-
Volume (ų)-
Z-
Density (calculated) (g/cm³)-

This table represents the type of data obtained from a single-crystal X-ray diffraction experiment and is currently unpopulated for the title compound.

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecular entities in a stoichiometric ratio. nih.gov This method is widely used in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients. nih.govnih.gov While no specific co-crystallization studies involving this compound have been documented, the potential for this compound to form co-crystals exists due to the presence of hydrogen bond donors (N-H) and acceptors (C=O, ether oxygen).

For instance, studies on other molecules containing a 4-chlorophenoxy moiety, such as 2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide, have shown successful co-crystal formation with glutaric acid. nih.govijper.org This suggests that co-formers containing carboxylic acid groups could be suitable candidates for forming co-crystals with this compound. The formation of co-crystals can be confirmed by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy. nih.gov

The process of co-crystallization can influence the solid-state conformation of the target molecule. researchgate.net By forming hydrogen bonds or other non-covalent interactions with a co-former, the molecule may adopt a different conformation in the co-crystal compared to its pure crystalline form. X-ray crystallography of the resulting co-crystal is essential to elucidate these structural changes. researchgate.net

Computational Chemistry and Molecular Modeling Paradigms for 2 4 Chlorophenoxy Butanamide Research

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

Quantum mechanical methods are founded on the principles of quantum physics, solving the electronic Schrödinger equation to provide a detailed description of electronic structure and reactivity. wikipedia.org These ab initio ("from first principles") calculations use only physical constants and the atomic composition as input. wikipedia.org For larger systems, such as the compound interacting with a biological target, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. In this approach, the chemically active region (e.g., the ligand and key receptor residues) is treated with high-accuracy QM, while the surrounding protein and solvent environment is modeled using more computationally efficient molecular mechanics. cecam.orgnih.govletifmones.com This layered approach balances accuracy with computational feasibility. cecam.orgnih.gov

Ab initio calculations are used to determine the fundamental electronic properties of 2-(4-chlorophenoxy)butanamide. wikipedia.orguol.de By solving the electronic Schrödinger equation, these methods can map the electron density distribution, identify molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and calculate electrostatic potential surfaces. ethz.ch

The insights from these calculations are critical for predicting the compound's reactivity. The energy gap between the HOMO and LUMO, for instance, is an indicator of chemical stability. Maps of electrostatic potential highlight electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. This information is invaluable for understanding potential metabolic pathways or designing derivatives with altered reactivity profiles.

Below is a table of hypothetical calculated electronic properties for this compound, illustrating the type of data generated from QM studies.

PropertyCalculated ValueSignificance
HOMO Energy -8.2 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -0.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap 7.7 eVIndicates high kinetic stability and low chemical reactivity.
Dipole Moment 2.5 DebyeMeasures the overall polarity of the molecule, influencing solubility and interactions.
Mulliken Atomic Charge (Carbonyl Carbon) +0.45 eIndicates a significant partial positive charge, making it a potential site for nucleophilic attack.
Mulliken Atomic Charge (Phenoxy Oxygen) -0.38 eIndicates a partial negative charge, highlighting its role as a hydrogen bond acceptor.

This table contains illustrative data based on typical values for similar organic molecules and does not represent experimentally verified results.

QM and QM/MM methods are uniquely capable of modeling the breaking and forming of chemical bonds, making them essential for studying reaction mechanisms. csic.es For this compound, this could involve modeling its enzymatic hydrolysis or metabolism. Researchers can construct a potential energy surface for a proposed reaction, identifying the lowest energy path from reactants to products. nih.gov

A critical aspect of this analysis is locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the reaction's activation energy and, consequently, its rate. nih.gov By analyzing the transition state, researchers can understand how an enzyme might stabilize it to achieve catalysis or how modifications to the butanamide scaffold could alter its metabolic stability. csic.es

ParameterReactant StateTransition StateProduct State
Relative Energy (kcal/mol) 0.0+18.5-5.2
Key Interatomic Distance (e.g., C-N bond) 1.35 Å1.80 ÅN/A (cleaved)
Imaginary Frequency N/A-350 cm⁻¹N/A

This table presents hypothetical data for a modeled hydrolysis reaction, illustrating the energetic profile and key characteristics of a transition state. The negative imaginary frequency is a defining feature of a true transition state.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) is a computational method that uses classical physics to model molecular systems. nih.gov It represents atoms as spheres and bonds as springs, with parameters (a "force field") derived from experimental data or high-level QM calculations. nih.gov While unable to model reactions, MM is computationally efficient for large systems. Molecular dynamics (MD) simulations use these MM force fields to simulate the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.netnih.gov This provides a "movie" of molecular behavior, revealing conformational changes and interaction dynamics. nih.gov

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. The butanamide scaffold of this compound possesses several rotatable bonds, allowing it to adopt numerous conformations. A systematic search of this conformational space is computationally impractical. drugdesign.org

MD simulations offer a dynamic approach to explore the accessible conformations. drugdesign.org By simulating the molecule in a solvent environment (e.g., water) at a given temperature, researchers can observe how the molecule folds and flexes. The resulting trajectory can be analyzed to identify low-energy, stable conformers that are most likely to be present in a biological system and responsible for binding to a receptor.

Dihedral AngleTorsion Range (Degrees)Relative PopulationKey Interaction Stabilizing Conformer
C-C-C-N -80° to -60°45%Intramolecular H-bond between amide N-H and phenoxy O
C-O-C-C 160° to 180°30%Extended conformation, minimizes steric clash
C-C-C-N 170° to 180°15%Linear side chain, entropically favorable
Other Various10%Transient, higher-energy states

This illustrative table shows potential stable conformers identified through a hypothetical MD simulation, their relative populations, and the forces that stabilize them.

When docked into a target protein, MD simulations can reveal the stability of the binding pose and the specific interactions that maintain it. Simulations can show how the ligand and receptor adjust to each other, the role of water molecules in the binding site, and the persistence of key interactions like hydrogen bonds over time. researchgate.net

Furthermore, simulation trajectories can be post-processed to calculate the binding free energy, a theoretical estimate of binding affinity. nih.govnih.gov Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) estimate the energy difference between the bound and unbound states. researchgate.net These calculations can decompose the total binding energy into contributions from different energy terms (e.g., van der Waals, electrostatic) or even from individual amino acid residues in the receptor, identifying "hot spots" crucial for binding. researchgate.netfrontiersin.org

Energy ComponentContribution (kcal/mol)Interpretation
Van der Waals Energy -35.5Favorable shape complementarity between ligand and pocket.
Electrostatic Energy -12.0Favorable polar interactions (e.g., H-bonds).
Polar Solvation Energy +18.5Unfavorable energy required to desolvate polar groups upon binding.
Non-polar Solvation Energy -4.2Favorable energy from burying hydrophobic surfaces.
Total Binding Free Energy (ΔG_bind) -33.2 Strong predicted binding affinity.

This table provides an example of a binding free energy calculation for the compound with a hypothetical receptor, breaking down the forces that contribute to the binding event. researchgate.net

Pharmacophore Modeling and Virtual Screening Methodologies

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target. pharmacophorejournal.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. pharmacophorejournal.comnih.gov

For this compound, a pharmacophore model could be generated based on its structure and known interactions within a receptor's active site (structure-based) or by comparing it with other known active molecules (ligand-based). nih.govmedsci.org This model serves as a 3D query for virtual screening, a computational technique used to search large databases of chemical compounds for molecules that match the pharmacophore. nih.govmdpi.com Hits from the virtual screen can then be subjected to more rigorous analysis, such as molecular docking and MD simulations, to prioritize them for experimental testing. medsci.orgmdpi.com This process efficiently filters vast chemical libraries to identify novel compounds with a high probability of being active. nih.gov

Pharmacophore FeatureChemical Group in CompoundCoordinates (x, y, z)Radius (Å)
Aromatic Ring (AR) Chlorophenyl group(2.5, 1.0, 3.3)1.5
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen(5.8, 3.2, 1.9)1.0
Hydrogen Bond Acceptor (HBA) Phenoxy oxygen(3.1, 2.5, 4.0)1.0
Hydrogen Bond Donor (HBD) Amide N-H(6.5, 4.0, 2.5)1.0
Hydrophobic (HY) Butyl chain(4.7, 4.1, 0.8)1.8

This table represents a hypothetical pharmacophore model derived from this compound, defining the essential features for its biological activity.

Ligand-Based Pharmacophore Generation from Active Analogs

Ligand-based pharmacophore modeling is a powerful computational technique used when the three-dimensional structure of the biological target is unknown. numberanalytics.comdovepress.com This method relies on the principle that a set of molecules binding to the same target likely share a common set of steric and electronic features, known as a pharmacophore, which is responsible for their biological activity. numberanalytics.comresearchgate.net For a compound like this compound, this process would begin by identifying a series of its active analogs.

The initial step involves collecting a diverse set of active analog structures. numberanalytics.com These molecules are then conformationally analyzed to generate a representative set of three-dimensional structures for each. Specialized software is then employed to align these conformers and identify common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govscispace.com The spatial arrangement of these shared features constitutes the pharmacophore hypothesis. For analogs of this compound, such as other phenoxyacetamide derivatives, key pharmacophoric features would likely include the aromatic ring of the chlorophenoxy group, the oxygen atom of the ether linkage (a potential hydrogen bond acceptor), and the amide functional group (with both hydrogen bond donor and acceptor capabilities). researchgate.net

The generation of multiple pharmacophore models is common, and these are then scored and ranked based on how well they map to the most active compounds while excluding inactive ones. nih.gov This process helps in understanding the key molecular features that are crucial for the biological activity of this class of compounds.

Structure-Based Pharmacophore Generation from Binding Site Information

In contrast to the ligand-based approach, structure-based pharmacophore modeling is utilized when the 3D structure of the biological target, such as a receptor or enzyme, is available, either through experimental methods like X-ray crystallography or through computational methods like homology modeling. numberanalytics.comdovepress.com This method directly analyzes the binding site of the target protein to identify key interaction points. rsc.org

For this compound, if a target protein were identified, its binding pocket would be mapped for potential interaction sites. These sites include regions that can form hydrogen bonds, hydrophobic interactions, and aromatic stacking with a potential ligand. biorxiv.org The resulting pharmacophore model represents the complementary features of the binding site. For instance, a hydrogen bond donor group in the protein would be mapped as a hydrogen bond acceptor feature in the pharmacophore model. dovepress.com This approach offers the advantage of not requiring a set of known active ligands and can be used to discover novel scaffolds that fit the binding site. rsc.org

Pharmacophore Validation and Hit Prioritization Strategies

The validation of a generated pharmacophore model is a critical step to ensure its predictive power and ability to distinguish between active and inactive compounds. nih.gov Several methods are employed for validation. One common approach is the use of a test set, which consists of a known set of active and inactive compounds that were not used in the model generation. The model's ability to correctly identify the active compounds from this set is a measure of its quality. nih.gov

Another validation technique is the receiver operating characteristic (ROC) curve analysis. nih.gov This method plots the true positive rate against the false positive rate, and the area under the curve (AUC) provides a quantitative measure of the model's performance. A good model will have an AUC value close to 1.0. nih.gov

Once a pharmacophore model is validated, it can be used for virtual screening of large compound databases to identify potential "hits." researchgate.net These hits are molecules that match the pharmacophore model and are therefore predicted to be active. The identified hits are then prioritized based on various criteria, including how well they fit the pharmacophore, their calculated binding affinity, and their drug-like properties, often predicted using ADMET (absorption, distribution, metabolism, excretion, and toxicity) models. dovepress.com This prioritization helps in selecting a manageable number of compounds for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.org These models are invaluable in predicting the activity and properties of new, unsynthesized compounds.

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR/QSPR model is the set of molecular descriptors used. These are numerical values that represent the chemical information of a molecule. nih.gov For this compound, a wide range of descriptors would be calculated, falling into several categories:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the number of bonds and rings. researchgate.net

Geometrical descriptors: These relate to the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity. mdpi.com

The selection of appropriate descriptors is crucial for building a robust and predictive model. This is often achieved through statistical methods that identify the descriptors most correlated with the activity or property of interest.

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Studies of Phenoxy Acid Derivatives
Descriptor TypeDescriptor NameDescription
PhysicochemicallogP (o/w)Octanol-water partition coefficient, indicating lipophilicity. mdpi.com
TopologicalWiener IndexA measure of molecular branching.
ElectronicDipole MomentA measure of the overall polarity of the molecule. researchgate.net
GeometricalMolecular Surface AreaThe total surface area of the molecule.
PhysicochemicalMolar RefractivityRelated to the volume and polarizability of the molecule. mdpi.com

Predictive Modeling for Chemical and Biological Interactions (Mechanistic Focus)

Once a set of relevant descriptors is selected, a mathematical model is built to establish a relationship between these descriptors and the observed activity. Various statistical methods can be used, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN). researchgate.netnih.gov

For this compound, a QSAR model could predict its herbicidal activity based on a combination of its electronic and steric properties. For example, a study on phenoxyacetic acid-derived congeners showed that lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are key determinants of their biological efficacy. mdpi.com Similarly, QSAR studies on halogenated phenols have highlighted the importance of the octanol-water partition coefficient and electronic descriptors like the energy of the HOMO in predicting their toxicity. researchgate.net These models provide a mechanistic understanding of how structural modifications can influence the biological activity of the compound.

Homology Modeling and Protein-Ligand Docking Simulations for Target Identification

When the experimental structure of a target protein for a compound like this compound is unavailable, homology modeling can be used to build a 3D model. nih.gov This technique relies on the principle that proteins with similar amino acid sequences will have similar 3D structures. The process involves identifying a protein with a known structure (a template) that has a high sequence similarity to the target protein. nih.gov The sequence of the target protein is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's structure. nih.gov The quality of the resulting model is then assessed using various validation tools. nih.gov This approach has been successfully used to model target proteins for pesticides and herbicides. nih.govnih.gov

Once a 3D model of the target protein is obtained, protein-ligand docking simulations can be performed to predict how this compound might bind to it. nih.gov Docking algorithms explore various possible orientations and conformations of the ligand within the protein's binding site and calculate a scoring function to estimate the binding affinity. acs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. For example, docking studies of phenoxy acid herbicides with intestinal fatty acid-binding proteins have elucidated their binding modes and affinities. acs.orgnih.gov Such studies are crucial for understanding the molecular basis of the compound's action and for guiding the design of more potent and selective analogs.

Emerging Research Applications and Advanced Analytical Methodologies

Development of Analytical Methods for Trace Detection and Mechanistic Pathway Monitoring in Research Samples

The ability to detect and quantify 2-(4-chlorophenoxy)butanamide and its transformation products at trace levels is fundamental to understanding its behavior in complex research systems. Advanced analytical techniques are crucial for elucidating metabolic pathways, monitoring reaction kinetics, and characterizing its role in novel applications.

Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling

Chromatography coupled with mass spectrometry stands as the cornerstone for the separation and identification of this compound and its potential metabolites. These methods offer the high sensitivity and selectivity required for analyzing complex biological and environmental matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for analyzing non-volatile, polar compounds similar in structure to this compound. The development of an LC-MS/MS method would involve optimizing several key parameters. Reversed-phase liquid chromatography (RPLC) is a common approach, separating compounds based on polarity. unl.edu For phenoxy acid-type compounds, specific columns like C18 are frequently employed. epa.gov The mobile phase typically consists of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol, often with additives such as acetic or formic acid to improve peak shape and ionization efficiency. epa.govepa.gov Detection by tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides exceptional specificity and allows for quantification at very low concentrations. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, a derivatization step is typically required to increase the volatility and thermal stability of the amide and any potential carboxylic acid metabolites. cdc.gov This process converts the target analytes into less polar, more volatile esters or ethers. nih.gov Following derivatization, the sample is introduced into the GC, where it is separated based on boiling point and polarity on a capillary column before detection by a mass spectrometer. cdc.gov GC-MS is highly effective for identifying unknown metabolites through library matching of fragmentation patterns. nih.gov

The table below outlines typical starting parameters for the development of chromatographic methods for this compound, based on established methods for structurally related phenoxy compounds. epa.govepa.govnih.gov

Table 1: Illustrative Parameters for Chromatographic Method Development

Parameter LC-MS/MS GC-MS
Column C18 Reversed-Phase (e.g., 3.0 mm x 100 mm, 4 µm) epa.gov Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm)
Mobile Phase / Carrier Gas A: Water + 0.1% Formic AcidB: Acetonitrile/Methanol + 0.1% Formic Acid epa.gov Helium
Flow Rate 0.4 - 0.6 mL/min 1.0 - 1.5 mL/min
Injection Volume 5 - 20 µL epa.gov 1 - 2 µL
Ionization Mode Negative-ion Electrospray (ESI-) nih.gov Electron Impact (EI)
Derivatization Not typically required Required (e.g., with pentafluorobenzyl bromide) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) Full Scan / Selected Ion Monitoring (SIM)

| Hypothetical MRM Transitions | Parent Ion → Product Ion 1 (Quantification)Parent Ion → Product Ion 2 (Confirmation) epa.gov | Characteristic m/z fragments |

Spectroscopic Methods for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving this compound requires techniques that can monitor the process in real-time. Modern spectroscopic methods provide a continuous stream of data without the need for quenching the reaction and taking aliquots.

Ambient ionization mass spectrometry techniques, such as Atmospheric Solids Analysis Probe (ASAP-MS), are particularly powerful for real-time monitoring of organic synthesis. This method allows for the direct analysis of reactants, intermediates, and products from a reaction mixture with minimal sample preparation. By tracking the ion intensity of the starting materials (e.g., 4-chlorophenol (B41353) and a butanamide precursor) and the product (this compound), researchers can rapidly determine reaction completion, identify potential byproducts, and optimize reaction conditions.

The data below simulates the kind of information that could be obtained from real-time ASAP-MS monitoring of a hypothetical synthesis of this compound.

Table 2: Simulated Real-Time Reaction Monitoring via Mass Spectrometry

Time (minutes) Reactant A (m/z) Relative Intensity Reactant B (m/z) Relative Intensity Product (m/z) Relative Intensity
0 100% 100% 0%
10 65% 70% 30%
30 25% 30% 65%
60 5% 8% 90%

Role as Chemical Probes in Biological Pathway Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function within a cellular context. While direct studies of this compound as a chemical probe are not extensively documented, its structure contains motifs that suggest potential for development in this area.

The core principle of a modern chemical probe often involves activity-based sensing (ABS), where a reactive group on the probe forms a covalent bond with its target or undergoes a selective chemical transformation in the presence of a specific analyte, leading to a detectable signal. nih.govresearchgate.net The this compound scaffold could be theoretically modified for such purposes. For example:

Enzyme-Targeted Probes: The butanamide moiety could be tailored to fit the active site of a specific hydrolase or amidase. Covalent modification of the probe could then be used to label the enzyme for subsequent proteomic analysis.

Analyte-Sensing Probes: The chlorophenoxy ring could be functionalized with a reporter group (e.g., a fluorophore) and a quencher. A specific biological event, such as an enzymatic cleavage of the ether or amide bond, could separate the reporter from the quencher, resulting in a "turn-on" fluorescence signal. This design is analogous to boronate-based probes that react with hydrogen peroxide to release a fluorescent molecule. nih.gov

Development in this area would focus on modifying the base structure to enhance selectivity and introduce signaling capabilities, transforming it from a simple organic molecule into a sophisticated tool for biological discovery.

Advanced Intermediates in Complex Organic Synthesis (Non-Pharmaceutical, Non-Agrochemical Product Development)

In the realm of complex organic synthesis, this compound represents a potentially valuable building block for creating novel molecules outside of the life sciences. nih.gov Its utility as an intermediate stems from the distinct reactivity of its functional groups, which can be selectively manipulated to build more elaborate structures for materials science or specialty chemical applications.

The molecule offers several sites for synthetic transformation:

Amide Group: The amide can be hydrolyzed to the corresponding carboxylic acid, 2-(4-chlorophenoxy)butanoic acid. This acid can then be used in a wide range of subsequent reactions, such as esterifications, or converted into an acid chloride for acylation reactions.

Aromatic Ring: The chlorine atom on the phenyl ring can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck), allowing for the attachment of diverse functionalities. This could be a route to novel polymers or dye molecules.

Ether Linkage: The phenoxy-ether bond, while generally stable, can be cleaved under specific conditions to yield 4-chlorophenol and a derivative of 2-hydroxybutanamide, unmasking two different functional groups for further synthesis.

These potential transformations highlight the role of this compound as a versatile intermediate for constructing complex molecular architectures relevant to the development of new materials, liquid crystals, or other high-value, non-biological chemical products.

Biohybrid Systems and Bioconjugate Chemistry Research

Bioconjugation is the process of chemically linking a synthetic molecule to a biomolecule, such as a protein or antibody, to create a biohybrid system with novel properties. The this compound scaffold, while not inherently reactive towards biomolecules, could be readily adapted for this purpose.

A common strategy in bioconjugation is to introduce a functional group suitable for linking, such as a carboxylic acid. As mentioned previously, the amide of this compound can be hydrolyzed to 2-(4-chlorophenoxy)butanoic acid. This carboxylic acid can then be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with primary amines, such as the lysine (B10760008) residues on the surface of a protein, to form a stable amide bond.

The purpose of such a conjugation in a research context could be to:

Modify Protein Properties: Attaching the hydrophobic chlorophenoxy moiety could alter the solubility, stability, or aggregation properties of a target protein.

Develop Affinity Ligands: The chlorophenoxy group could act as a recognition element for a specific binding pocket. Conjugating the molecule to a solid support or resin would create an affinity matrix for purifying proteins that bind to this particular chemical group.

Probe Protein Environments: By functionalizing the aromatic ring with an environmentally sensitive fluorophore, the resulting bioconjugate could be used to report on changes in the local environment of the protein to which it is attached.

Such research explores the interface between synthetic chemistry and biology, using small molecules to impart new functions and properties to biological macromolecules. nih.gov

Perspectives and Future Directions in 2 4 Chlorophenoxy Butanamide Research

Uncharted Chemical Space for Derivatization

The core structure of 2-(4-chlorophenoxy)butanamide presents multiple opportunities for chemical modification to explore its structure-activity relationships (SAR). The generation of a diverse chemical library based on this scaffold is a critical first step in elucidating its potential applications. Key areas for derivatization include the aromatic ring, the butanamide side chain, and the terminal amide group.

Aromatic Ring Modifications: The chlorine substituent on the phenoxy group can be moved to the ortho or meta positions, or replaced with other halogens (e.g., fluorine, bromine) to modulate electronic properties and potential halogen bonding interactions. Additionally, the introduction of other small functional groups such as methyl, methoxy, or trifluoromethyl could significantly alter the lipophilicity and metabolic stability of the molecule.

Butanamide Chain Alterations: The length of the alkyl chain could be extended or shortened to probe the impact of chain length on biological activity. Introducing alkyl branches or unsaturation along the chain could also provide valuable SAR data by altering the molecule's conformational flexibility.

Amide Group Substitutions: The primary amide offers a rich site for derivatization. N-alkylation or N-arylation can introduce a wide variety of substituents. Furthermore, the amide could be replaced with other functional groups, such as esters or ketones, to investigate the importance of the hydrogen bond donating and accepting capabilities of the amide moiety.

Modification Site Potential Substituents/Modifications Rationale
Chlorophenoxy RingF, Br, I, CH₃, OCH₃, CF₃Modulate electronics, lipophilicity, and metabolic stability.
Butanamide ChainVarying chain length, branching, unsaturationInvestigate the impact of conformation and chain length on activity.
Amide GroupN-alkyl, N-aryl groups, replacement with esters or ketonesExplore the role of hydrogen bonding and steric bulk at this position.

These derivatization strategies would systematically explore the chemical space around this compound, providing a library of compounds for further investigation.

Advanced Mechanistic Characterization at Atomic Resolution

A deep understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is essential for rational drug design and for elucidating its mechanism of action at a molecular level.

X-ray Crystallography: Single-crystal X-ray diffraction studies would provide unambiguous determination of the solid-state conformation of these molecules. This would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and stacking, which are crucial for understanding their physical properties and how they might interact with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D methods like COSY, HSQC, and HMBC, would confirm the chemical structure of new derivatives in solution. Furthermore, techniques like NOESY could provide insights into the solution-state conformation and flexibility of the molecule, which is often more relevant to its biological activity than the solid-state structure.

Computational Modeling: In the absence of an identified biological target, computational approaches can be used to predict potential protein-protein interactions. nih.gov Structure-based methods like molecular docking could be used to screen libraries of this compound derivatives against known protein structures to generate hypotheses about their potential targets. nih.gov Molecular dynamics simulations could then be employed to study the stability of these predicted interactions and to understand the dynamic behavior of the ligand-protein complex over time. escholarship.org

Technique Information Gained Application
X-ray CrystallographyPrecise 3D structure, bond lengths/angles, intermolecular interactions in the solid state.Unambiguous structural confirmation, understanding crystal packing.
NMR SpectroscopyConnectivity, solution-state conformation, molecular dynamics.Structural verification, studying flexibility in a biologically relevant medium.
Computational ModelingPredicted binding modes, interaction energies with potential biological targets.Target hypothesis generation, guiding derivatization strategies. nih.gov

Integration of Artificial Intelligence and Robotics in Synthetic Chemistry

AI-Powered Retrosynthesis: Machine learning algorithms can be trained on vast databases of chemical reactions to propose novel and efficient synthetic routes. acs.orgcas.org For a target molecule like a derivative of this compound, an AI-driven tool could suggest multiple synthetic pathways, potentially highlighting more efficient or sustainable routes that might not be immediately obvious to a human chemist. acs.org

Robotic Synthesis Platforms: Automated synthesis platforms can execute complex, multi-step syntheses with high precision and reproducibility. nih.govphysicsworld.com Once a synthetic route is established, a robotic system could perform the reactions, purifications, and analyses, allowing for the rapid production of a library of derivatives for screening. nih.govphysicsworld.com This high-throughput capability is essential for efficiently exploring the uncharted chemical space described in section 7.1. nih.gov The integration of AI and robotics can create a closed-loop system where the AI proposes new molecules, the robot synthesizes them, and the results of biological screening are fed back to the AI to inform the design of the next generation of compounds. mit.eduacs.org

Multidisciplinary Approaches for Systems-Level Understanding of Chemical Biology

To understand the biological effects of this compound, it is crucial to move beyond a single-target perspective and adopt a systems-level approach. This requires the integration of chemical biology with other disciplines like proteomics and metabolomics.

Chemoproteomics for Target Identification: Chemoproteomics aims to identify the protein interaction partners of a small molecule on a proteome-wide scale. nih.govlongdom.orgazolifesciences.com Techniques such as affinity-based protein profiling, where a derivative of this compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, could be employed to identify its direct biological targets. researchgate.net This approach provides an unbiased method for discovering the molecular basis of the compound's biological activity. nih.govresearchgate.net

Xenobiotic Metabolomics: Metabolomics is the comprehensive study of the small-molecule metabolites in a biological system. nih.gov When a foreign compound (xenobiotic) like this compound is introduced into a biological system, it can cause perturbations in the metabolome. nih.govannualreviews.org By comparing the metabolic profiles of treated and untreated cells or organisms, researchers can identify the metabolic pathways that are affected by the compound. nih.govresearchgate.net This can provide valuable clues about its mechanism of action and potential off-target effects. nih.gov

Addressing Challenges in Sustainable Synthesis and Environmental Impact Research

The principles of green chemistry should be integrated into the research and development of this compound from the earliest stages. This includes developing sustainable synthetic methods and assessing the potential environmental impact of the compound and its derivatives.

Sustainable Synthesis: Traditional amide bond formation often relies on stoichiometric activating agents that generate significant amounts of waste. scispace.com Greener alternatives that could be explored for the synthesis of this compound include catalytic methods that use non-toxic catalysts and generate minimal waste. sigmaaldrich.com The use of environmentally benign solvents or even solvent-free reaction conditions would further enhance the sustainability of the synthesis. researchgate.netsemanticscholar.org Enzymatic methods, for example using lipases, can also offer a highly selective and sustainable route to amide bond formation. nih.gov

Environmental Impact Research: The chlorophenoxy moiety is present in a number of herbicides, and the environmental fate of these compounds has been studied. oregonstate.eduresearchgate.netwho.intnih.gov Research into the potential environmental impact of this compound should include studies on its persistence in soil and water, its potential for bioaccumulation, and its biodegradability. nih.govkent.ac.ukresearchgate.netasm.orgresearchgate.net Understanding the environmental fate of this compound is a critical aspect of responsible chemical research. oregonstate.eduresearchgate.netwho.intnih.gov

Q & A

Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)butanamide in laboratory settings?

The synthesis typically involves coupling reactions between chlorophenol derivatives and butanamide precursors. For example, 4-chlorophenol may react with a brominated butanamide intermediate under basic conditions, followed by purification via column chromatography. Key steps include controlling reaction pH and temperature to minimize side products .

Q. How is the purity of this compound assessed after synthesis?

Purity is evaluated using high-performance liquid chromatography (HPLC) for quantitative analysis, complemented by nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) is employed to verify molecular weight .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify proton and carbon environments, confirming substituent positions.
  • FT-IR : To detect functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry (MS) : For molecular ion confirmation and fragmentation pattern analysis .

Q. What safety protocols are critical when handling this compound?

Use personal protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store the compound in a cool, dry environment, and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield during synthesis?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst use : Bases like K₂CO₃ improve coupling efficiency.
  • Temperature control : Maintaining 60–80°C prevents thermal degradation. Monitoring by thin-layer chromatography (TLC) helps track reaction progress .

Q. What strategies resolve structural ambiguities in chlorophenoxy derivatives using crystallographic data?

Single-crystal X-ray diffraction, analyzed with software like SHELXL , determines bond lengths and angles. For example, intramolecular hydrogen bonds (C–H···O) and packing interactions (N–H···O) clarify conformational stability. Discrepancies between computational and experimental data are reconciled via refinement cycles .

Q. How does the chlorophenoxy moiety influence binding in molecular docking studies?

The chlorine atom enhances hydrophobic interactions with target proteins, while the phenoxy group facilitates π-π stacking. Docking simulations (e.g., AutoDock Vina) reveal binding affinities to enzymes like cyclooxygenase-2 (COX-2), with energy scores compared to known inhibitors .

Q. How can contradictory bioactivity data in enzyme inhibition assays be addressed?

Discrepancies arise from assay conditions (e.g., pH, substrate concentration). Standardizing protocols (e.g., fixed IC₅₀ measurement intervals) and using positive controls (e.g., known inhibitors) improve reproducibility. Statistical validation (e.g., ANOVA) identifies outliers .

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

Scaling increases by-product formation due to heat/mass transfer limitations. Solutions include:

  • Continuous-flow reactors : Enhance mixing and temperature control.
  • In-line purification : Simulated moving bed (SMB) chromatography improves throughput. Lab-scale kinetic studies guide process optimization .

Q. How are thermodynamic stability discrepancies resolved across studies?

Differential scanning calorimetry (DSC) measures melting points and decomposition temperatures, while thermogravimetric analysis (TGA) assesses thermal stability. Contradictions are addressed by calibrating equipment and using standardized reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.